molecular formula C9H10O4 B13619266 Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate CAS No. 5896-38-8

Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate

Katalognummer: B13619266
CAS-Nummer: 5896-38-8
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: LEKRUJWIMHVVTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate typically involves the reaction of 3-methyl-2-furylmethanol with a suitable esterifying agent. One common method is the esterification of 3-methyl-2-furylmethanol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2-methyl-3-furyl) disulfide: Another furan derivative with distinct sulfur-containing functional groups.

    Rosefuran: A furan compound with a similar aromatic structure but different substituents.

Uniqueness

Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate is unique due to its specific ester functional group and the presence of a methyl group on the furan ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

5896-38-8

Molekularformel

C9H10O4

Molekulargewicht

182.17 g/mol

IUPAC-Name

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate

InChI

InChI=1S/C9H10O4/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

LEKRUJWIMHVVTG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC=C1)C(=O)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.